1-Bromo-4-(2-methoxyethoxymethoxy)benzene
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Overview
Description
1-Bromo-4-(2-methoxyethoxymethoxy)benzene is a chemical compound with the molecular weight of 217.06 . It is stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-2-(methoxymethoxy)benzene . The InChI code is 1S/C8H9BrO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 . Unfortunately, a detailed molecular structure analysis is not available in the sources retrieved.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 217.06 . More detailed physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Total Synthesis of Biologically Active Compounds
1-Bromo-4-(2-methoxyethoxymethoxy)benzene serves as a precursor in the total synthesis of biologically active compounds. For instance, it has been used in the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product with potential biological activities. This synthesis demonstrates the chemical's utility in creating complex molecules from simpler ones, highlighting its importance in drug discovery and natural product synthesis (Akbaba et al., 2010).
Building Blocks for Molecular Electronics
The compound is also used as a building block in molecular electronics. Aryl bromides like 1-Bromo-4-(2-methoxyethoxymethoxy)benzene are essential precursors for creating thiol end-capped molecular wires, crucial for developing electronic devices at the molecular level. Such applications underline the role of this chemical in advancing nanotechnology and electronics (Stuhr-Hansen et al., 2005).
Synthetic Protocols and Conformational Studies
In synthetic chemistry, 1-Bromo-4-(2-methoxyethoxymethoxy)benzene is involved in the synthesis and conformational studies of complex organic molecules. For example, its derivatives have been used to study the catalytic cyclocondensation processes, yielding insights into the stereochemistry and molecular dynamics of cyclic compounds. These studies are fundamental for understanding molecular interactions and designing more efficient synthetic routes (Kou et al., 2010).
Electrocatalytic Applications
This compound plays a role in electrocatalytic applications, demonstrating the versatility of 1-Bromo-4-(2-methoxyethoxymethoxy)benzene beyond organic synthesis. Its derivatives are explored in the electrochemical bromination of organic molecules, offering a green and efficient method for halogenation reactions critical in pharmaceuticals and agrochemicals production (Kulangiappar et al., 2014).
Antioxidant Activity from Marine Sources
Interestingly, derivatives of 1-Bromo-4-(2-methoxyethoxymethoxy)benzene found in marine algae have shown potent antioxidant activities. These natural derivatives can scavenge free radicals, suggesting their potential use in developing natural antioxidant agents for food preservation or nutraceuticals (Li et al., 2011).
Safety and Hazards
This compound is considered hazardous. It can cause skin and eye irritation . In case of inhalation, it is advised to move the victim to fresh air and provide artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Mechanism of Action
Mode of Action
It is known that brominated benzene derivatives can interact with biological targets through various mechanisms, such as binding to proteins or dna, or participating in biochemical reactions .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(2-methoxyethoxymethoxy)benzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present .
properties
IUPAC Name |
1-bromo-4-(2-methoxyethoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-7-13-8-14-10-4-2-9(11)3-5-10/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQJKQHKIYPXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-methoxyethoxymethoxy)benzene |
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